molecular formula C7H13ClF3NO B2830550 4-(1,1,2-Trifluoroethoxy)piperidine hcl CAS No. 2490426-39-4

4-(1,1,2-Trifluoroethoxy)piperidine hcl

Cat. No. B2830550
M. Wt: 219.63
InChI Key: IHZKUOURBSYXTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,1,2-Trifluoroethoxy)piperidine hcl is a chemical compound with the formula C7H13ClF3NO. It is offered by various suppliers for research purposes . The compound is a hydrochloride salt, which suggests it may be soluble in water .


Molecular Structure Analysis

The InChI code for 4-(1,1,2-Trifluoroethoxy)piperidine hcl is 1S/C7H10F3NO.ClH/c8-7(9,10)6(12)5-1-3-11-4-2-5;/h5,11H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Enzymatic Activation and Hydrolysis

One study characterizes the hydrolysis of a prodrug, irinotecan (CPT-11), by human liver carboxylesterase enzymes, demonstrating the enzyme's affinity and maximal rate of hydrolysis. This study indicates the potential role of similar compounds in drug activation and metabolism in the liver, highlighting the importance of understanding enzymatic interactions with compounds like 4-(1,1,2-Trifluoroethoxy)piperidine HCl in pharmacology and toxicology (Humerickhouse et al., 2000).

Stereochemistry and Analgesic Potency

Research on the stereochemical aspects of medicinal agents, including studies on enantiomers of beta-1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine, sheds light on how opioid receptors differentiate between enantiomers, affecting analgesic potency. This research underscores the critical role of stereochemistry in drug design and receptor interaction, relevant for compounds like 4-(1,1,2-Trifluoroethoxy)piperidine HCl (Fries et al., 1982).

Crystal and Molecular Structure

The study of 4-Piperidinecarboxylic acid hydrochloride's crystal and molecular structure provides insights into its chemical properties and interactions. Understanding the structural characteristics of similar compounds is fundamental for the development of new materials and drugs (Szafran et al., 2007).

Synthesis and Catalytic Properties

Research on the efficient synthesis of piperidine derivatives, including the development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions, is crucial for the pharmaceutical industry. These synthesis methods can be applied to produce various medicinal compounds, indicating the potential utility of 4-(1,1,2-Trifluoroethoxy)piperidine HCl in drug synthesis and design (Okitsu et al., 2001).

Stereodynamics and Molecular Interactions

A study on the stereodynamic behavior of 1-(trifluoromethylsulfonyl)piperidine and related compounds by low-temperature NMR spectroscopies reveals the conformations and interactions at the molecular level. This research is vital for understanding the physical and chemical properties of compounds like 4-(1,1,2-Trifluoroethoxy)piperidine HCl, which can inform their applications in materials science and pharmacology (Shainyan et al., 2008).

Safety And Hazards

The safety data sheet for a similar compound, 4-[(1,1,2-trifluoroethoxy)methyl]piperidine hydrochloride, indicates that it may be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause severe skin burns and eye damage . It is also harmful to aquatic life . These hazards are indicated by the GHS07 pictogram and the associated hazard statements H302, H315, H319, and H335 .

properties

IUPAC Name

4-(1,1,2-trifluoroethoxy)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.ClH/c8-5-7(9,10)12-6-1-3-11-4-2-6;/h6,11H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZKUOURBSYXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC(CF)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1,2-Trifluoroethoxy)piperidine;hydrochloride

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